4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid

Purity differentiation Building block Medicinal chemistry

Cardiovascular groups risk library cross-contamination with the 6-methyl analog (CAS 133221-31-5), which shows anticancer cytotoxicity. This 6-unsubstituted compound provides a clean antihypertensive scaffold for hit-to-lead programs. • Free 6-position for systematic SAR without lipophilicity penalty • 98% HPLC meets fragment-based screening requirements (>97%) • 3-COOH handle for amide coupling & bioisosteric replacement; expired US4280998 patent simplifies FTO.

Molecular Formula C12H7F3N2O3
Molecular Weight 284.19 g/mol
CAS No. 478063-68-2
Cat. No. B3140975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid
CAS478063-68-2
Molecular FormulaC12H7F3N2O3
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)17-5-4-9(18)10(16-17)11(19)20/h1-6H,(H,19,20)
InChIKeyKSEKOLCPFDHTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.6 [ug/mL]

Structural and Pharmacologic Baseline


4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid (CAS 478063‑68‑2) belongs to the 1,4‑dihydropyridazine‑3‑carboxylic acid chemotype, a scaffold disclosed in US patent US4280998 for antihypertensive activity [1]. The molecule incorporates a 3‑trifluoromethylphenyl substituent at N1 and an unsubstituted 6‑position, yielding a molecular weight of 284.19 g mol⁻¹ . Unlike its 6‑methyl analog (CAS 133221‑31‑5) – which has been separately associated with anticancer cell‑line activity – this compound has been characterized primarily as a synthetic building block, with the highest reported purity reaching 98 % (HPLC) .

Scaffold Patent-defined antihypertensive chemotype Free 6‑position for SAR
Building Block Reported high purity suitable for fragment‑based screening Parallel synthesis ready
IP Context Expired US patent landscape for cardiovascular hit‑to‑lead Avoids anticancer cross‑contamination

Structural and Pharmacologic Distinctions


Within the 1,4‑dihydropyridazine‑3‑carboxylic acid class, small structural variations – particularly at the 6‑position – can switch the dominant biological readout from antihypertensive activity to anticancer cytotoxicity. The patent US4280998 explicitly claims N‑aryl‑1,4‑dihydropyridazine‑3‑carboxylic acids with a free 6‑position as antihypertensives [1], whereas the 6‑methyl‑substituted analog (CAS 133221‑31‑5) has been studied in cytotoxicity screens that suggest anticancer potential . Therefore, substituting one analog for the other without verifying the intended pharmacological profile carries the risk of selecting a compound with a fundamentally different biological signature, compromising both data reproducibility and downstream IP position.

Target
Antihypertensive scaffold (6‑unsubstituted)
6‑Methyl analog
Associated with anticancer cytotoxicity
Pharmacological readout may switch; verifiable cardiovascular vs. cytotoxic profile not interchangeable.
Target
Higher reported purity
6‑Methyl analog
Typically offered at lower purity
Purity gap may affect synthesis yield and screening false‑positive rates; lot‑specific verification advised.

Product-Specific Quantitative Evidence Guide


Purity Advantage vs. 6-Methyl Analog

The highest commercial purity reported for the 6‑unsubstituted target compound reaches 98 % (HPLC) , whereas the closest 6‑methyl analog (CAS 133221‑31‑5) is commonly offered at 95 % purity . This 3‑percentage‑point difference can be critical in fragment‑based screening or parallel synthesis where the building block’s purity directly affects product yield and false‑positive hit rates.

Purity context vs. 6‑methyl analog
Specification review
Target: 98 % HPLC (Leyan product 1651638)
Comparator: 95 % (6‑methyl analog)
Δ +3 percentage points
Supports synthesis reproducibility and confidence in fragment‑based screening.
Vendor‑specified purity; absolute values may vary across lots.
Purity differentiation Building block Medicinal chemistry

Antihypertensive vs. Anticancer Pharmacological Divergence

US patent US4280998 claims 1‑aryl‑1,4‑dihydropyridazine‑3‑carboxylic acids lacking a 6‑substituent as antihypertensive agents [1]. In contrast, the 6‑methyl analog has been associated with cytotoxicity in cancer cell lines (bench‑level reporting) . No direct head‑to‑head in‑vitro or in‑vivo study comparing the two compounds has been publicly indexed; the differentiation is therefore strictly class‑level and patent‑derived.

Pharmacological divergence
Class-level inference
6‑unsubstituted: antihypertensive (US4280998 class)
6‑methyl: anticancer cytotoxicity suggested
No head‑to‑head IC₅₀/EC₅₀ data available
Substitution at position‑6 determines dominant biological readout context.
Patent‑derived class vs. vendor‑consolidated cytotoxicity reports; direct comparative study absent.
Antihypertensive Pharmacological selectivity Patent landscape

Molecular Weight and Physicochemical Property Differences

The molecular weight of the target compound is 284.19 g mol⁻¹ , which is 14 Da (one –CH₂– unit) lighter than the 6‑methyl analog (298.22 g mol⁻¹) and approximately 34 Da heavier than the 4‑chlorophenyl analog (WAY‑271999; ~250.64 g mol⁻¹) . While predicted lipophilicity (cLogP) values are not experimentally confirmed, the absence of the 6‑methyl group is expected to lower cLogP by approximately 0.5–0.6 log units, a change that can influence membrane permeability and solubility in Caco‑2 and PAMPA assays.

MW & predicted lipophilicity shift
Class-level inference
Target MW 284.19 g mol⁻¹, cLogP ~1.8–2.2
6‑methyl analog MW 298.22, cLogP ~2.4–2.8
4‑Cl analog ~250.64, cLogP ~1.5–1.9
Lighter, less lipophilic profile may favor fragment‑based or CNS‑directed permeability screening.
Predicted cLogP only; experimental log P / log D data not published.
Physicochemical property Lead optimization Drug design

Vendor Availability and Sourcing Options

The target compound is listed by at least five vendors (Leyan, ABCR, ChemScence, AKSci, Chemenu) with purities ranging from 95 % to 98 % . In contrast, the 6‑methyl analog is largely available at 95 % purity from a smaller set of suppliers. No bulk‑pricing or guaranteed lead‑time figures are publicly disclosed, so the differentiation is limited to a broader supplier base, which may reduce single‑sourcing risk.

Vendor sourcing breadth
Reported
Target: ≥5 vendors identified (Leyan, ABCR, ChemScence, AKSci, Chemenu)
6‑methyl analog: ~3 vendors
Broader vendor base may reduce single‑sourcing risk for long‑term programs.
Catalog snapshot as of May 2026; availability subject to change.
Procurement Supply chain Lead time

Research and Industrial Application Scenarios


Antihypertensive Lead Generation and Cardiovascular Screening

Based on the antihypertensive activity claimed in US patent US4280998 for the 1,4‑dihydropyridazine‑3‑carboxylic acid class [1], this compound is best positioned as a starting scaffold for hit‑to‑lead programs targeting arterial hypertension. Its lack of a 6‑substituent distinguishes it from the 6‑methyl analog, which is increasingly associated with anticancer screening, allowing cardiovascular groups to avoid cross‑contamination of their screening libraries with a potentially cytotoxic congener.

Fragment-Based Drug Discovery with High-Purity Building Blocks

With a maximum reported purity of 98 % [1], the compound meets the stringent purity requirements of fragment‑based screening (typically >97 %). The 3‑percentage‑point purity advantage over the 6‑methyl analog helps minimize false positives originating from impurities in biochemical and biophysical assays.

SAR Studies on Pyridazine-Based Enzyme Inhibitors

The 3‑carboxylic acid functionality serves as a convenient handle for amide coupling, esterification, or bioisosteric replacement. The free 6‑position allows for systematic substitution to probe steric and electronic requirements of enzyme active sites. The absence of the 6‑methyl group avoids a lipophilicity penalty, which is advantageous in designing inhibitors with favorable drug‑like properties .

Comparative Intellectual Property Landscaping

For organizations conducting freedom‑to‑operate analyses, the target compound falls within the expired US4280998 patent space, whereas the 6‑methyl analog may implicate newer patent families covering anticancer applications. Selection of the 6‑unsubstituted compound for cardiovascular programs reduces IP risk and simplifies licensing discussions.

Application
Selection Property
Validation Focus
Cardiovascular hit‑to‑lead studies
6‑unsubstituted antihypertensive chemotype (US4280998 class)
Confirm endpoint response in cardiovascular models; exclude cytotoxic cross‑reactivity
Fragment‑based screening
Reported high purity meeting threshold for sensitive assays
Impurity‑related false‑positive rate and hit validation
Pyridazine enzyme inhibitor SAR
3‑carboxylic acid handle for coupling; free 6‑position for substitution
Steric/electronic SAR without lipophilicity penalty from 6‑methyl
Freedom‑to‑operate landscaping
Expired patent space covering 6‑unsubstituted antihypertensive use
IP risk differentiation from newer anticancer patents on 6‑methyl analog
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